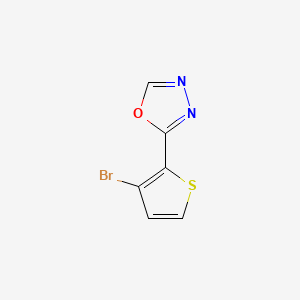

2-(3-Bromothien-2-yl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a bromothiophene with an oxadiazole. This could potentially be achieved through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The bromothiophene part of the molecule is likely to be planar due to the conjugated system of pi electrons in the aromatic ring. The oxadiazole ring is also likely to be planar. The presence of the bromine atom, a heavy atom, could potentially lead to interesting photophysical properties due to spin-orbit coupling .Chemical Reactions Analysis

As an aromatic compound, bromothiophene can undergo electrophilic aromatic substitution reactions . The presence of the bromine atom makes it a good leaving group, allowing for further functionalization of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the oxadiazole and bromothiophene rings. Generally, we can predict that it would be a solid at room temperature, and due to the presence of the aromatic rings, it would likely have a relatively high boiling point .科学的研究の応用

Synthesis and Biological Activities

Antibacterial Properties : Compounds containing 1,3,4-oxadiazole, like 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole, have shown moderate to significant antibacterial activity. Khalid et al. (2016) synthesized N-substituted derivatives that exhibited notable activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Corrosion Inhibition : Ammal et al. (2018) studied 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid. Their research indicated that these derivatives form a protective layer on the steel surface, highlighting their potential application in industrial settings (Ammal et al., 2018).

Antimicrobial and Antifungal Activity : Makwana and Naliapara (2014) reported the synthesis of 2,5-di-substituted 1,3,4-oxadiazole derivatives that showed moderate to good antimicrobial and antifungal activities (Makwana & Naliapara, 2014).

Chemical Properties and Synthesis

Synthetic Methodology : Zhu et al. (2015) developed a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles. This method is eco-friendly, featuring high yields, simplicity, and energy efficiency, indicating the potential for sustainable production of these compounds (Zhu et al., 2015).

Electronic and Structural Analysis : The study by Ustabaş et al. (2020) on a related compound synthesized a molecule containing 1,3,4-oxadiazoles and performed a detailed DFT study to understand its electronic structure and potential antimicrobial activity (Ustabaş et al., 2020).

Applications in Material Science

Optoelectronic Devices : Liu et al. (2007) designed and synthesized derivatives of 1,3,4-oxadiazole for use in organic optoelectronic devices. Their study highlights the compound's promising application in electronics due to its good thermal stability and low orbital energy levels (Liu et al., 2007).

Polymer Synthesis : Higashihara et al. (2012) reported the synthesis of π-conjugated polymers containing 1,3,4-oxadiazole, demonstrating their potential use in solar cells and field-effect transistors (Higashihara et al., 2012).

Photovoltaic Applications : This research highlights the synthesis of polymers integrating 1,3,4-oxadiazole units for use in photovoltaics, offering insights into the material's electronic properties and potential applications in renewable energy technologies.

将来の方向性

特性

IUPAC Name |

2-(3-bromothiophen-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2OS/c7-4-1-2-11-5(4)6-9-8-3-10-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINIUHQAZXOEKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C2=NN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromothien-2-yl)-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide](/img/structure/B1402844.png)

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)

![5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B1402851.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)

![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402858.png)

![2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402859.png)

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide](/img/structure/B1402861.png)

![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402864.png)